molecular formula C19H24O7 B219789 Cedronin CAS No. 111567-19-2

Cedronin

Cat. No.: B219789
CAS No.: 111567-19-2
M. Wt: 364.4 g/mol
InChI Key: FNBJCARFLWAAPK-UHFFFAOYSA-N
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Description

Cedronin is a bioactive quassinoid compound isolated from the seeds of Simaba cedron Planchon (Simaroubaceae family), a plant native to New Granada (modern-day Colombia) and other regions of South America . Traditionally, the seeds of S. cedron have been used as an antidote for snakebites and for treating intermittent fevers, malaria, and digestive disorders . Structurally, this compound belongs to the C19-type quassinoids, characterized by a degraded triterpenoid skeleton with oxygenated functional groups (e.g., epoxy, hydroxyl, and ketone moieties) . Its molecular formula is C19H22O7, with a molecular weight of 365.16 g/mol, and it crystallizes as colorless needles with a melting point of 161–163°C . This compound exhibits notable antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (IC50 = 0.25 µg/mL) and Plasmodium vinckei (IC50 = 1.8 mg/kg in vivo) .

Properties

CAS No.

111567-19-2

Molecular Formula

C19H24O7

Molecular Weight

364.4 g/mol

IUPAC Name

9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione

InChI

InChI=1S/C19H24O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,10-15,21-23H,5-6H2,1-3H3

InChI Key

FNBJCARFLWAAPK-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O

Other CAS No.

111614-53-0

Synonyms

cedronin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quassinoid Compounds

Quassinoids are a class of highly oxygenated triterpenoids primarily found in the Simaroubaceae family.

Structural and Functional Analogues

Table 1: Comparative Profiles of Cedronin and Key Quassinoids
Compound Source Plant Core Skeleton Antimalarial Activity (IC50) Cytotoxicity (KB Cells IC50) Therapeutic Ratio (Cytotoxicity/Activity)
This compound Simaba cedron C19 0.25 µg/mL (P. falciparum) 4 µg/mL 10/1.8
Bruceantin Brucea javanica C20 0.0008 µg/mL (P. falciparum K1) 0.001 µg/mL 10/0.5
Simalikalactone D Simaba orinocensis C20 0.003 µg/mL (P. falciparum D6/W2) 0.005 µg/mL 1.67
Orinocinolide Simaba orinocensis C20 0.002 µg/mL (P. falciparum D6/W2) 0.003 µg/mL 1.5
Quassin Quassia amara C20 0.1 µg/mL (P. falciparum) 1 µg/mL 10

Key Findings

Structural Differences: this compound’s C19 skeleton lacks the C-20 methyl group present in most antimalarial quassinoids (e.g., bruceantin, simalikalactone D) . This structural simplification correlates with its lower cytotoxicity (IC50 = 4 µg/mL vs. 0.001–0.005 µg/mL for C20 analogues) but also reduced antimalarial potency . The C20 quassinoids, such as bruceantin and simalikalactone D, exhibit 10–100× greater antimalarial activity than this compound, likely due to enhanced binding affinity to parasitic targets like the Plasmodium proteasome .

Antimalarial Efficacy :

  • This compound’s IC50 of 0.25 µg/mL against P. falciparum is comparable to quassin (0.1 µg/mL) but significantly higher than bruceantin (0.0008 µg/mL) .
  • In vivo, this compound shows moderate activity (IC50 = 1.8 mg/kg) against P. vinckei, though its therapeutic ratio (10/1.8) is less favorable than chloroquine (10/0.5) .

Toxicity and Selectivity: this compound’s lower cytotoxicity (IC50 = 4 µg/mL in KB cells) compared to C20 quassinoids makes it a safer candidate for further development, albeit with reduced efficacy . Bruceantin and simalikalactone D, while potent, exhibit narrow therapeutic windows due to high cytotoxicity, limiting their clinical utility .

Traditional Use Context: Unlike quassinoids such as quassin (used as a bitter tonic), this compound is specifically employed in ethnomedicine for snakebite envenomation and fever management, highlighting its unique role in traditional systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cedronin
Reactant of Route 2
Cedronin

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